REACTION_CXSMILES
|
C1([N:7]2[CH2:12][CH2:11][C:10]3([C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[CH2:14][O:13]3)[CH2:9][CH2:8]2)C=CC=CC=1.Cl>[Pd].C(O)C>[C:15]1([CH:14]2[C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:10]3([CH2:9][CH2:8][NH:7][CH2:12][CH2:11]3)[O:13]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
|
Name
|
1'-benzyl-1,3-dihydro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phenylspiro[isobenzofuran-1,4'-piperidine]
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1CCC2(CC1)OCC1=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 2.9 G
|
Type
|
CUSTOM
|
Details
|
50°
|
Type
|
FILTRATION
|
Details
|
After hydrogen uptake ceases, the mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from cyclohexane
|
Type
|
CUSTOM
|
Details
|
provides colorless crystals, m.p. 119°-123°
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1OC2(CCNCC2)C2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |